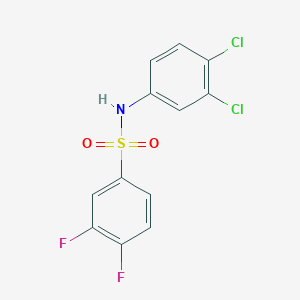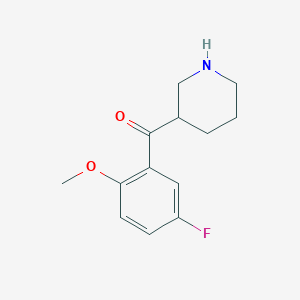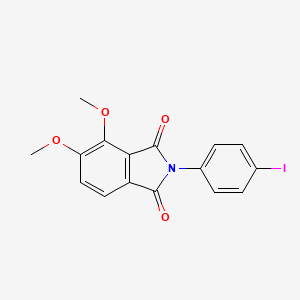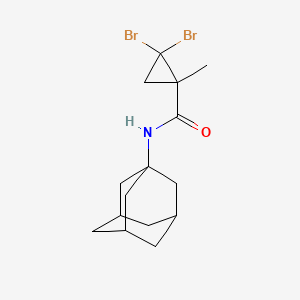
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the growth and survival of cancer cells and the immune response in autoimmune diseases. By inhibiting BTK, 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide disrupts these signaling pathways, leading to the inhibition of cancer cell growth and the reduction of inflammatory responses in autoimmune diseases.
Biochemical and Physiological Effects
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been shown to inhibit BTK activity in cancer cells and immune cells, leading to the inhibition of cancer cell growth and the reduction of inflammatory responses in autoimmune diseases. 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, one limitation of using 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. One direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. Another direction is the investigation of the potential use of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in combination with other cancer treatments, such as immunotherapy. Additionally, the potential use of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in the treatment of other diseases, such as viral infections, is an area of ongoing research.
Conclusion
In conclusion, 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK disrupts signaling pathways that regulate the growth and survival of cancer cells and the immune response in autoimmune diseases. 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide involves several steps, including the reaction of tert-butylamine with 2,3-dimethylbenzenesulfonyl chloride to form 5-tert-butyl-2,3-dimethylbenzenesulfonamide. This intermediate is then reacted with 2-bromoethylpyridine to form the final product, 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. The purity of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide is typically greater than 99% and it is available in both powder and solution form.
Aplicaciones Científicas De Investigación
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. Preclinical studies have shown that 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide inhibits the growth of cancer cells and reduces inflammatory responses in autoimmune diseases. 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-14-12-17(19(3,4)5)13-18(15(14)2)24(22,23)21-11-8-16-6-9-20-10-7-16/h6-7,9-10,12-13,21H,8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVQQFKWIGTEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCC2=CC=NC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)


![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6062986.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6062990.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6062999.png)

![7-(2,2-dimethylpropyl)-2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063013.png)

![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)